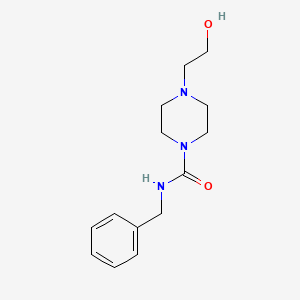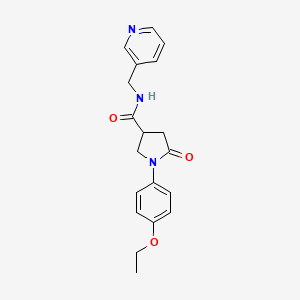
1-(4-ethoxyphenyl)-5-oxo-N-(3-pyridinylmethyl)-3-pyrrolidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-ethoxyphenyl)-5-oxo-N-(3-pyridinylmethyl)-3-pyrrolidinecarboxamide, also known as EPPIC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. EPPIC belongs to the family of pyrrolidinecarboxamide compounds, which have been extensively studied for their biological activities.
Mecanismo De Acción
The mechanism of action of 1-(4-ethoxyphenyl)-5-oxo-N-(3-pyridinylmethyl)-3-pyrrolidinecarboxamide is not fully understood. However, it is believed that 1-(4-ethoxyphenyl)-5-oxo-N-(3-pyridinylmethyl)-3-pyrrolidinecarboxamide exerts its biological activities by interacting with specific molecular targets in cells. Studies have shown that 1-(4-ethoxyphenyl)-5-oxo-N-(3-pyridinylmethyl)-3-pyrrolidinecarboxamide binds to the DNA of cancer cells, leading to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
1-(4-ethoxyphenyl)-5-oxo-N-(3-pyridinylmethyl)-3-pyrrolidinecarboxamide has been found to have various biochemical and physiological effects. Studies have shown that 1-(4-ethoxyphenyl)-5-oxo-N-(3-pyridinylmethyl)-3-pyrrolidinecarboxamide inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. 1-(4-ethoxyphenyl)-5-oxo-N-(3-pyridinylmethyl)-3-pyrrolidinecarboxamide has also been found to induce apoptosis, a process of programmed cell death, in cancer cells. Additionally, 1-(4-ethoxyphenyl)-5-oxo-N-(3-pyridinylmethyl)-3-pyrrolidinecarboxamide has been found to have anti-inflammatory and analgesic effects, which could be attributed to its ability to inhibit the production of inflammatory mediators.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(4-ethoxyphenyl)-5-oxo-N-(3-pyridinylmethyl)-3-pyrrolidinecarboxamide in lab experiments is its ability to selectively target cancer cells, while leaving normal cells unharmed. This makes 1-(4-ethoxyphenyl)-5-oxo-N-(3-pyridinylmethyl)-3-pyrrolidinecarboxamide a potential candidate for cancer therapy with minimal side effects. However, one of the limitations of using 1-(4-ethoxyphenyl)-5-oxo-N-(3-pyridinylmethyl)-3-pyrrolidinecarboxamide in lab experiments is its low solubility in water, which could affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the research on 1-(4-ethoxyphenyl)-5-oxo-N-(3-pyridinylmethyl)-3-pyrrolidinecarboxamide. One of the areas of interest is the development of more efficient and cost-effective synthesis methods for 1-(4-ethoxyphenyl)-5-oxo-N-(3-pyridinylmethyl)-3-pyrrolidinecarboxamide. Another area of interest is the investigation of the potential of 1-(4-ethoxyphenyl)-5-oxo-N-(3-pyridinylmethyl)-3-pyrrolidinecarboxamide as a therapeutic agent for other diseases, such as inflammatory disorders. Furthermore, research could focus on the identification of the molecular targets of 1-(4-ethoxyphenyl)-5-oxo-N-(3-pyridinylmethyl)-3-pyrrolidinecarboxamide and the elucidation of its mechanism of action. Finally, studies could explore the potential of 1-(4-ethoxyphenyl)-5-oxo-N-(3-pyridinylmethyl)-3-pyrrolidinecarboxamide as a drug delivery system for other therapeutic agents.
Conclusion:
In conclusion, 1-(4-ethoxyphenyl)-5-oxo-N-(3-pyridinylmethyl)-3-pyrrolidinecarboxamide is a promising compound that has shown potential in various scientific research applications. Its anti-cancer, anti-inflammatory and analgesic effects make it a potential candidate for the treatment of various diseases. Further research is needed to fully understand the mechanism of action of 1-(4-ethoxyphenyl)-5-oxo-N-(3-pyridinylmethyl)-3-pyrrolidinecarboxamide and to explore its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of 1-(4-ethoxyphenyl)-5-oxo-N-(3-pyridinylmethyl)-3-pyrrolidinecarboxamide can be achieved through a multi-step process involving the reaction of various chemical reagents. The first step involves the reaction of 4-ethoxybenzaldehyde with pyrrolidine to form the corresponding Schiff base, which is then reacted with pyridine-3-carboxaldehyde to form the final product, 1-(4-ethoxyphenyl)-5-oxo-N-(3-pyridinylmethyl)-3-pyrrolidinecarboxamide.
Aplicaciones Científicas De Investigación
1-(4-ethoxyphenyl)-5-oxo-N-(3-pyridinylmethyl)-3-pyrrolidinecarboxamide has been found to exhibit various biological activities, making it a promising compound for scientific research. One of the most significant applications of 1-(4-ethoxyphenyl)-5-oxo-N-(3-pyridinylmethyl)-3-pyrrolidinecarboxamide is in the field of cancer research. Studies have shown that 1-(4-ethoxyphenyl)-5-oxo-N-(3-pyridinylmethyl)-3-pyrrolidinecarboxamide exhibits anti-cancer activity by inhibiting the growth of cancer cells. 1-(4-ethoxyphenyl)-5-oxo-N-(3-pyridinylmethyl)-3-pyrrolidinecarboxamide has also been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of various inflammatory disorders.
Propiedades
IUPAC Name |
1-(4-ethoxyphenyl)-5-oxo-N-(pyridin-3-ylmethyl)pyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-2-25-17-7-5-16(6-8-17)22-13-15(10-18(22)23)19(24)21-12-14-4-3-9-20-11-14/h3-9,11,15H,2,10,12-13H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDBLIMXXENSOOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-ethoxyphenyl)-5-oxo-N-(pyridin-3-ylmethyl)pyrrolidine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[4-(2-oxopyrrolidin-1-yl)piperidin-1-yl]carbonyl}quinoxalin-2(1H)-one](/img/structure/B5293709.png)
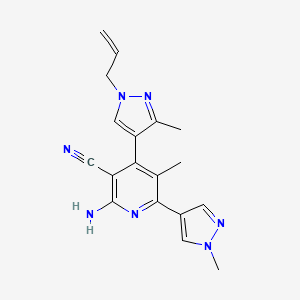

![5-[(3-phenyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)carbonyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5293719.png)
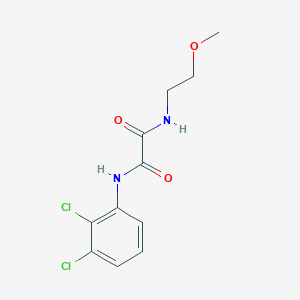
![N-(2-hydroxyethyl)-2-[4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]-N-phenylacetamide](/img/structure/B5293749.png)
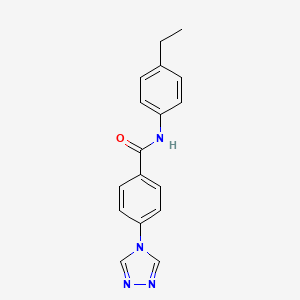
![1-{3-[2,3,5,6-tetrafluoro-4-(2-methoxyphenoxy)phenyl]-2-propen-1-yl}piperidine hydrochloride](/img/structure/B5293757.png)
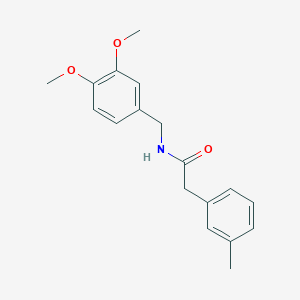
![N-[4-(dimethylamino)phenyl]-N'-(3-hydroxypropyl)ethanediamide](/img/structure/B5293779.png)
![4-ethyl-5-[1-(3-hydroxybenzyl)piperidin-3-yl]-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5293780.png)

![N-(3,4-dichlorobenzyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5293791.png)
